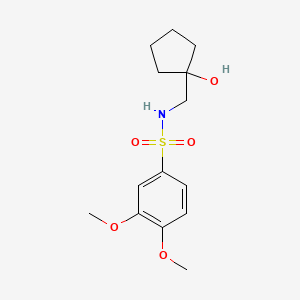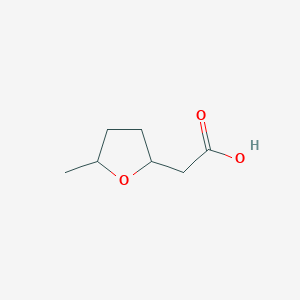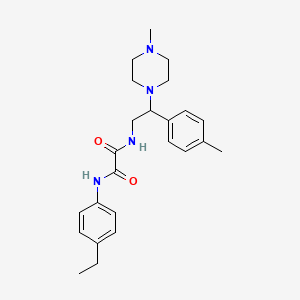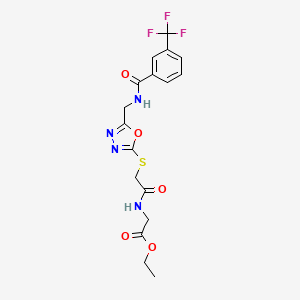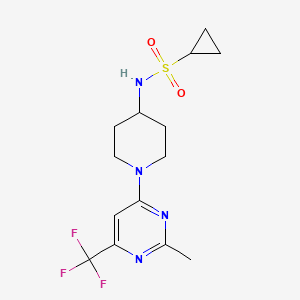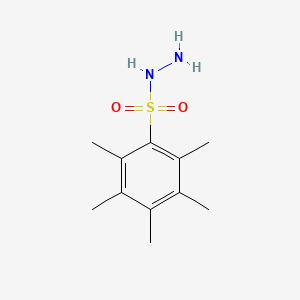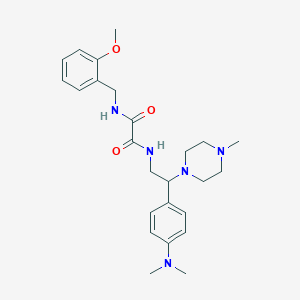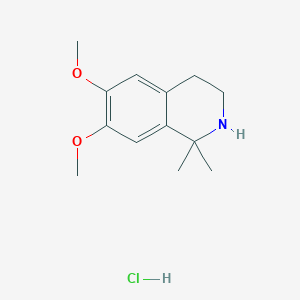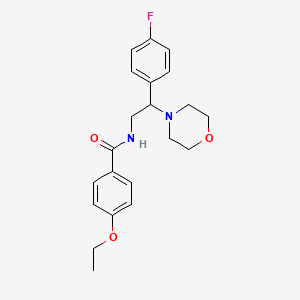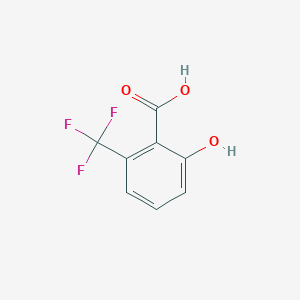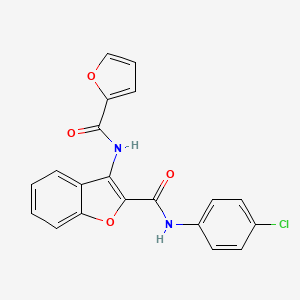![molecular formula C24H20N4O2S B2487779 6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-62-0](/img/structure/B2487779.png)
6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical reactions involving chromene molecules and different reagents to explore their antimicrobial activity and other properties. The synthesis process often includes the use of IR, 1H- and 13C-NMR, and MS spectroscopy for structural confirmation (Okasha et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is determined through techniques like single crystal X-ray diffraction analysis, providing detailed insights into the arrangement of atoms and the overall geometry of the molecules (Wang et al., 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation and interactions with different reagents, leading to the formation of novel derivatives with potential pharmaceutical applications. The reactions are tailored to explore and enhance the chemical properties of the compounds, such as antimicrobial activity (El-Agrody et al., 2011).
Applications De Recherche Scientifique
Antimicrobial Activity Exploration Research into chromene molecules, including derivatives similar to the specified compound, has demonstrated significant antimicrobial activities. These studies reveal that chromene derivatives possess promising antibacterial properties against various microorganisms. The structural characterizations of these compounds were confirmed using spectroscopic methods, and their antimicrobial efficacies were validated through in vitro assessments, showcasing their potential as novel antibacterial agents (Okasha et al., 2016).
Structural and Synthetic Studies The synthesis of novel chromeno derivatives, including the reaction mechanisms and structural elucidation through X-ray diffraction and spectroscopic techniques, underscores the chemical diversity and potential utility of these compounds in scientific research. Such studies facilitate the exploration of their physical and chemical properties, contributing to a broader understanding of their potential applications in various fields (Wang et al., 2014).
Mechanism of Reaction and Structural Transformation Investigations into the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines highlight the chemical reactivity and transformation capabilities of these compounds. Understanding these mechanisms is crucial for the development of new synthetic pathways and the creation of novel compounds with potential biological activities (Lashmanova et al., 2019).
Insecticidal Applications Research into chromene derivatives also extends into the realm of agriculture, where their potential as insecticidal agents has been explored. Novel bioactive compounds have demonstrated significant toxic effects against agricultural pests, indicating their applicability in developing safer, more effective pest control solutions (Soliman et al., 2020).
Catalyst-Free Synthesis Approaches The development of catalyst-free synthetic methods for chromene derivatives represents an advancement in green chemistry, offering environmentally friendly and efficient pathways for the production of these compounds. Such approaches reduce the need for harsh chemicals and complex procedures, making the synthesis of chromene derivatives more accessible and sustainable (Brahmachari et al., 2017).
Propriétés
IUPAC Name |
9-(4-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-14-5-10-18-17(12-14)21-20(23(30-18)15-6-8-16(29-2)9-7-15)22(19-4-3-11-31-19)28-24(27-21)25-13-26-28/h3-13,22-23H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJGYUUYIEBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

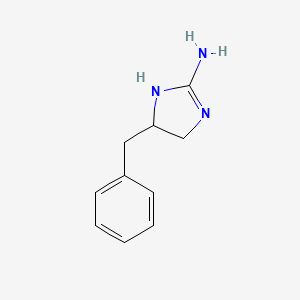
![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
